molecular formula C10H15NO2S B8614530 Ethyl (2-propyl-1,3-thiazol-5-yl)acetate CAS No. 60588-61-6

Ethyl (2-propyl-1,3-thiazol-5-yl)acetate

Cat. No. B8614530
CAS RN: 60588-61-6
M. Wt: 213.30 g/mol
InChI Key: SQYPHZPZGJWWEJ-UHFFFAOYSA-N
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Description

Ethyl (2-propyl-1,3-thiazol-5-yl)acetate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2-propyl-1,3-thiazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-propyl-1,3-thiazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60588-61-6

Product Name

Ethyl (2-propyl-1,3-thiazol-5-yl)acetate

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 2-(2-propyl-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C10H15NO2S/c1-3-5-9-11-7-8(14-9)6-10(12)13-4-2/h7H,3-6H2,1-2H3

InChI Key

SQYPHZPZGJWWEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(S1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20.6 g of ethyl 2-bromo-4-oxo-butyrate, 10.9 g of thiobutyramide and 400 ml of dichloroethane was refluxed under a nitrogen atmosphere which recycling the dehydrated condensate. The mixture was cooled and then mixed with 45 ml of a saturated sodium bicarbonate aqueous solution. The mixture was decanted and the organic phase was dried and evaporated to dryness. The liquid residue was chromatographed over silica gel and elution with a 8-2 cyclohexane-benzene mixture yielded 15.4 g of ethyl 2-propyl-5-thiazole-acetate. The IR spectrum in CHCl3 showed an ester carbonyl at 1737cm-1 and C=C at 1536cm-1
Name
ethyl 2-bromo-4-oxo-butyrate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

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